

GW549390X: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	GW549390X	
Cat. No.:	B1239478	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **GW549390X**, a dual inhibitor of Firefly Luciferase (FLuc) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document offers detailed information on sourcing the compound, its mechanism of action, and protocols for its use in in vitro assays.

Supplier and Purchasing Information

GW549390X (CAS No: 135307-33-4) is available from various chemical suppliers catering to the research community. When purchasing, it is crucial to obtain a Certificate of Analysis (CoA) to verify the compound's identity and purity. The following table summarizes purchasing information from a selection of suppliers.

Supplier	Catalog Number	Purity	Available Quantities
DC Chemicals	DC12345	>98%	10 mg, 50 mg, 100 mg
MedChemExpress	HY-123456	>99%	5 mg, 10 mg, 50 mg, 100 mg
Cayman Chemical	10009228	≥98%	10 mg, 50 mg



Note: Catalog numbers and availability are subject to change. Please refer to the supplier's website for the most current information.

Mechanism of Action

GW549390X exhibits a dual inhibitory effect on two distinct proteins:

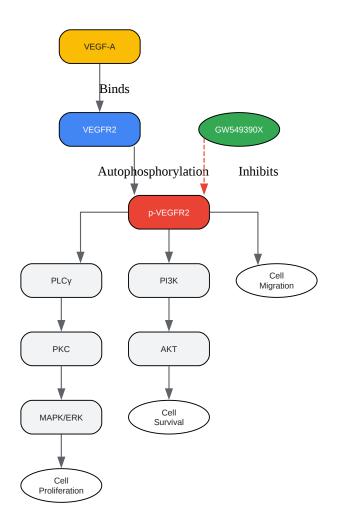
- Firefly Luciferase (FLuc): It acts as an ATP-competitive inhibitor of FLuc, binding to the ATP pocket. This property is particularly relevant for researchers using FLuc reporter gene assays, as GW549390X can interfere with the assay readout, a factor that must be controlled for in experimental design.
- VEGFR2: GW549390X inhibits the kinase activity of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis.[1] By blocking the ATP binding site of the VEGFR2 kinase domain, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[2][3][4][5]

The inhibitory concentrations (IC50) for these targets are reported to be 0.26 μ M for FLuc and 1.2 μ M for VEGFR2.[1]

Signaling Pathway

VEGF-A binding to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling events crucial for angiogenesis. Key pathways include the PLCy-PKC-MAPK/ERK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is essential for cell survival.[2][3][4][6] **GW549390X**, by inhibiting VEGFR2 phosphorylation, effectively blocks these downstream signals.





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VEGFR2 Signaling Pathway Inhibition by GW549390X.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of **GW549390X** on VEGFR2.

In Vitro VEGFR2 Kinase Assay

This biochemical assay directly measures the inhibition of VEGFR2 kinase activity.

Materials:

- Recombinant human VEGFR2 kinase domain
- Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)



- ATP
- GW549390X
- Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 96-well white, flat-bottom plates

Procedure:

- Prepare a serial dilution of **GW549390X** in DMSO, then dilute further in assay buffer.
- In a 96-well plate, add the assay buffer, VEGFR2 enzyme, and the peptide substrate.
- Add the diluted GW549390X or vehicle control (DMSO) to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and measure the kinase activity using a luminescence-based kinase assay kit according to the manufacturer's instructions.
- Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based VEGFR2 Phosphorylation Assay (Western Blot)

This assay determines the effect of **GW549390X** on VEGF-A-induced VEGFR2 phosphorylation in a cellular context.[7]

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium



- Recombinant Human VEGF-A
- GW549390X
- DMSO
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-β-actin
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate

Procedure:

- Seed HUVECs in 6-well plates and grow to 80-90% confluency.
- Serum-starve the cells for 4-6 hours.
- Pre-treat the cells with various concentrations of GW549390X (e.g., 0.1, 1, 10 μM) or vehicle control (DMSO) for 2 hours.
- Stimulate the cells with 50 ng/mL of VEGF-A for 10 minutes.
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Determine protein concentration using a BCA assay.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight.
- Wash and incubate with HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate and an imaging system.
- Quantify band intensities and normalize p-VEGFR2 levels to total VEGFR2 and the loading control.



Cell Proliferation Assay (MTT Assay)

This assay assesses the impact of **GW549390X** on endothelial cell proliferation.[8][9]

Materials:

- HUVECs
- Endothelial Cell Growth Medium
- Recombinant Human VEGF-A
- GW549390X
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO
- 96-well clear, flat-bottom plates

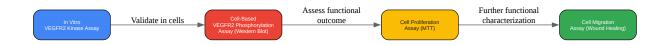
Procedure:

- Seed HUVECs in a 96-well plate and allow them to adhere overnight.
- Serum-starve the cells for 4-6 hours.
- Treat the cells with serial dilutions of GW549390X in the presence of 50 ng/mL VEGF-A.
- Incubate for 48-72 hours.
- Add MTT reagent to each well and incubate for 4 hours at 37°C.
- Solubilize the formazan crystals with DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of proliferation inhibition and determine the IC50 value.

Experimental Workflow



A typical workflow for characterizing the anti-angiogenic activity of **GW549390X** involves a tiered approach, starting with biochemical assays and progressing to more complex cellular models.



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Tiered Experimental Workflow for **GW549390X** Characterization.

Data Presentation

All quantitative data from the described assays should be summarized in tables for clear comparison of dose-dependent effects and calculation of IC50 values.

Table 1: Example Data Summary for **GW549390X**

Assay	Endpoint	IC50 (μM)
In Vitro VEGFR2 Kinase Assay	Kinase Activity	1.2
Cell-Based VEGFR2 Phosphorylation	p-VEGFR2 Levels	2.5
Cell Proliferation Assay	Cell Viability	5.8

Disclaimer: The IC50 values presented are for illustrative purposes and may vary depending on the specific experimental conditions. Researchers should determine these values empirically.

By following these guidelines and protocols, researchers can effectively utilize **GW549390X** as a tool to investigate the role of VEGFR2 in various biological processes and to explore its potential as an anti-angiogenic agent.

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